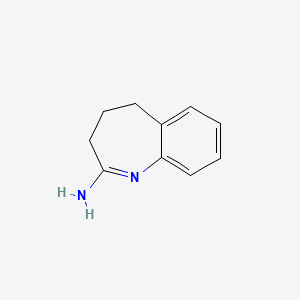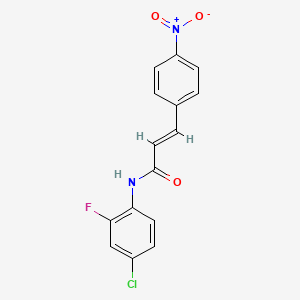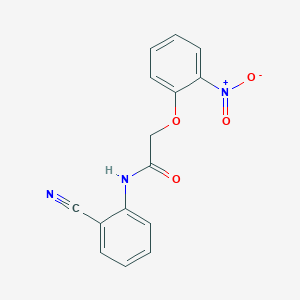![molecular formula C16H13NO4 B5740668 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research. BBIQD is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and other bioactive molecules. BBIQD has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.
作用机制
The mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer development. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to inhibit the activity of STAT3, a transcription factor that is involved in the development and progression of cancer.
Biochemical and Physiological Effects
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione can reduce inflammation and tumor growth in animal models of cancer.
实验室实验的优点和局限性
The advantages of using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its synthetic accessibility, its demonstrated pharmacological properties, and its potential applications in various fields of research. However, there are also limitations to using 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its relatively low potency compared to other anti-inflammatory and anti-cancer agents, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent derivatives of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-1,3-dioxoisoindoline with butyryl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学研究应用
2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been demonstrated to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-5-13(18)21-17-15(19)11-8-3-6-10-7-4-9-12(14(10)11)16(17)20/h3-4,6-9H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPYNXQHQFQFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxobenzo[de]isoquinolin-2-yl) butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)





![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)